REACTION_CXSMILES
|
[CH:1]1[C:2]2[N:3]([C:7]([CH2:10][OH:11])=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1>CCOC(C)=O>[CH:1]1[C:2]2[N:3]([C:7]([CH:10]=[O:11])=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C=1C=2N(C=CN1)C(=CC2)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with IBX (0.34 g, 1.2 mmol)
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
FILTRATION
|
Details
|
filtered with a syringe
|
Type
|
FILTRATION
|
Details
|
filter frit
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under a nitrogen stream
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=2N(C=CN1)C(=CC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |